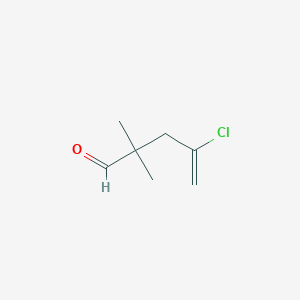

4-Chloro-2,2-dimethylpent-4-enal

Description

Significance of Alpha-Halo Alpha,Beta-Unsaturated Aldehydes in Fine Chemical Synthesis

Alpha-halo alpha,beta-unsaturated aldehydes are highly reactive and valuable intermediates in the synthesis of fine chemicals, including pharmaceuticals, agrochemicals, and other specialty materials. nih.gov Their polyfunctionality allows for a diverse range of chemical transformations. The conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, provides two electrophilic centers susceptible to nucleophilic attack. pressbooks.pub

The presence of the alpha-halogen introduces additional reactivity, serving as a leaving group in substitution reactions and influencing the electronic properties of the conjugated system. This unique combination of functional groups allows for the construction of complex molecular architectures with high degrees of stereochemical control. For instance, these compounds can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures. mdpi.com

Structural Characteristics and Reactivity Potential of 4-Chloro-2,2-dimethylpent-4-enal

The structure of 4-Chloro-2,2-dimethylpent-4-enal, featuring a chlorine atom at the alpha-position to the aldehyde and a gem-dimethyl group at the beta-position, suggests a unique reactivity profile. The gem-dimethyl group provides steric hindrance, which can influence the regioselectivity of nucleophilic additions.

The reactivity of alpha,beta-unsaturated aldehydes is primarily dictated by two potential sites of nucleophilic attack: the carbonyl carbon (1,2-addition) and the beta-carbon of the alkene (1,4-conjugate addition). pressbooks.pub The nature of the nucleophile and the reaction conditions determine the preferred pathway. Strong, hard nucleophiles tend to favor 1,2-addition, while softer nucleophiles typically result in 1,4-addition. pressbooks.pub

In the case of 4-Chloro-2,2-dimethylpent-4-enal, the chlorine atom can be expected to enhance the electrophilicity of the alpha-carbon, making it susceptible to substitution reactions. Furthermore, the electron-withdrawing nature of the chlorine atom can influence the electronic distribution within the conjugated system, potentially affecting the rates and outcomes of both 1,2- and 1,4-addition reactions.

Below is a table summarizing the key structural features of 4-Chloro-2,2-dimethylpent-4-enal and their likely influence on its reactivity:

| Structural Feature | Influence on Reactivity |

| Alpha-Chloro Group | Enhances electrophilicity of the alpha-carbon, acts as a leaving group in substitution reactions, and influences the electronic properties of the conjugated system. |

| Alpha,Beta-Unsaturation | Provides two electrophilic sites for nucleophilic attack (1,2- and 1,4-addition). |

| Aldehyde Functionality | A highly reactive carbonyl group that can undergo a variety of transformations, including oxidation, reduction, and nucleophilic addition. |

| Gem-Dimethyl Group | Provides steric hindrance at the beta-position, potentially directing nucleophilic attack to the carbonyl carbon or influencing the stereochemical outcome of reactions. |

Overview of Current Research Trajectories and Gaps

Current research in the field of alpha,beta-unsaturated aldehydes is focused on the development of new synthetic methodologies, the exploration of their reactivity in novel transformations, and their application in the total synthesis of natural products and other biologically active molecules. nih.gov A significant area of investigation involves the use of organocatalysis to achieve enantioselective transformations of these substrates.

A notable gap in the current literature is the limited exploration of alpha-halo alpha,beta-unsaturated aldehydes bearing sterically demanding substituents, such as the gem-dimethyl group found in 4-Chloro-2,2-dimethylpent-4-enal. Further research in this area could uncover novel reactivity patterns and provide access to new and valuable chemical entities.

Future research directions could include:

The development of efficient and stereoselective methods for the synthesis of 4-Chloro-2,2-dimethylpent-4-enal and related compounds.

A systematic investigation of its reactivity with a wide range of nucleophiles to map out its 1,2- versus 1,4-addition selectivity.

Exploration of its utility in cycloaddition reactions and other carbon-carbon bond-forming reactions.

Application of this building block in the synthesis of target molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

CAS No. |

54814-12-9 |

|---|---|

Molecular Formula |

C7H11ClO |

Molecular Weight |

146.61 g/mol |

IUPAC Name |

4-chloro-2,2-dimethylpent-4-enal |

InChI |

InChI=1S/C7H11ClO/c1-6(8)4-7(2,3)5-9/h5H,1,4H2,2-3H3 |

InChI Key |

VKFFNOVLVOGKPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=C)Cl)C=O |

Origin of Product |

United States |

Complex Reaction Pathways and Transformations of 4 Chloro 2,2 Dimethylpent 4 Enal

Reactivity at the Carbonyl Moiety

The aldehyde group is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. This reactivity is fundamental to a wide array of synthetic transformations.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of 4-Chloro-2,2-dimethylpent-4-enal is susceptible to attack by a variety of nucleophiles. These reactions can be broadly categorized as 1,2-additions, where the nucleophile adds directly to the carbonyl carbon. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Nucleophilic Addition Reactions:

Softer nucleophiles, such as organocuprates, amines, and thiols, can favor 1,4-conjugate addition to the β-carbon of the α,β-unsaturated system. However, strong, hard nucleophiles like organolithium reagents and Grignard reagents tend to favor 1,2-addition to the carbonyl carbon. The steric hindrance provided by the gem-dimethyl group at the α-position may also influence the regioselectivity of the attack.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile (Reagent) | Product Type | Illustrative Product Name |

| Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | 5-Chloro-3,3-dimethyl-1-hexen-5-ol |

| Organolithium Reagent (e.g., C₄H₉Li) | Secondary Alcohol | 1-Chloro-3,3-dimethyl-1-nonen-5-ol |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | 4-Chloro-2,2-dimethylpent-4-en-1-ol |

| Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene | 5-Chloro-3,3-dimethyl-1,5-hexadiene |

Condensation Reactions:

Condensation reactions, such as the Aldol and Knoevenagel condensations, are cornerstone transformations in carbon-carbon bond formation. In the context of 4-Chloro-2,2-dimethylpent-4-enal, the aldehyde can act as an electrophile, reacting with an enolate or another activated methylene compound. For a successful aldol condensation, a different carbonyl compound capable of forming an enolate would be required, as 4-Chloro-2,2-dimethylpent-4-enal itself cannot form an enolate at the α-position due to the absence of α-hydrogens.

Aldehyde Group Functionalization and Derivatization

Common Derivatization Reactions:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reductive Amination: Reaction with an amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), leads to the formation of a secondary or tertiary amine.

Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can be protected as an acetal, which is stable to basic and nucleophilic conditions. This is a common strategy to mask the reactivity of the aldehyde while performing reactions at other sites of the molecule.

Table 2: Functionalization and Derivatization of the Aldehyde Group

| Reagents | Functional Group Transformation | Product Class |

| KMnO₄ or Jones Reagent | Aldehyde to Carboxylic Acid | Carboxylic Acid |

| R-NH₂ / NaBH₃CN | Aldehyde to Amine | Amine |

| R-OH / H⁺ | Aldehyde to Acetal | Acetal |

| Hydroxylamine (NH₂OH) | Aldehyde to Oxime | Oxime |

| Hydrazine (N₂H₄) / KOH | Aldehyde to Alkane (Wolff-Kishner) | Alkane |

Reactions Involving the Carbon-Carbon Double Bond and Vinylic Chlorine

The presence of a vinylic chlorine on the carbon-carbon double bond introduces a unique reactivity profile, allowing for a range of addition and substitution reactions.

Addition Reactions (e.g., Electrophilic, Radical, Cycloadditions)

Electrophilic Addition:

The carbon-carbon double bond in 4-Chloro-2,2-dimethylpent-4-enal is electron-deficient due to the electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl group. This deactivation makes it less susceptible to electrophilic attack compared to a typical alkene. However, under forcing conditions or with highly reactive electrophiles, addition reactions can occur. The regioselectivity of such additions would be governed by the directing effects of the substituents.

Radical Addition:

Radical additions to the double bond are a more plausible pathway. For instance, the addition of HBr in the presence of peroxides would likely proceed via a radical mechanism, with the bromine atom adding to the less substituted carbon of the double bond.

Cycloaddition Reactions:

The electron-deficient nature of the double bond makes 4-Chloro-2,2-dimethylpent-4-enal a potential dienophile in Diels-Alder reactions with electron-rich dienes. The stereochemistry and regiochemistry of the resulting cycloadduct would be influenced by the steric and electronic properties of the substituents.

Substitution Reactions at the Vinylic Chlorine

Nucleophilic vinylic substitution is generally a difficult transformation due to the increased strength of the C(sp²)-Cl bond and the repulsion between the incoming nucleophile and the electron-rich double bond. However, under specific conditions, such as with strong nucleophiles and in the presence of a catalyst, substitution of the vinylic chlorine may be achievable. Mechanisms for such substitutions can include addition-elimination or elimination-addition pathways.

Heterogeneous (De)chlorination-Enabled Reactivity Modulation

The chlorine atom can be removed through various dechlorination methods, which can significantly alter the subsequent reactivity of the molecule.

Heterogeneous Catalytic Dechlorination:

Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) can lead to the reduction of the double bond and the removal of the chlorine atom. The reaction conditions can be tuned to selectively achieve dechlorination while preserving other functional groups.

This process can be a powerful tool for modulating the reactivity of the molecule. For example, removal of the chlorine could be the first step in a multi-step synthesis, paving the way for subsequent reactions on the now-unsubstituted alkene or the saturated alkyl chain.

Cascade and Annulation Reactions in Organic Synthesis

The unique structural features of 4-Chloro-2,2-dimethylpent-4-enal, namely the presence of both an aldehyde and a vinyl chloride moiety, make it a versatile substrate for complex cascade and annulation reactions. These reactions allow for the rapid construction of intricate molecular architectures from simple starting materials, often in a single synthetic operation.

N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that have revolutionized organic synthesis by enabling unique modes of reactivity, particularly through the concept of umpolung (polarity reversal) of aldehydes. uni-muenster.de For a substrate like 4-Chloro-2,2-dimethylpent-4-enal, NHC catalysis opens up a variety of reaction pathways, leading to the formation of diverse heterocyclic systems.

The synthesis of 2-pyrones, which are significant structural motifs in many natural products and pharmaceuticals, can be achieved through NHC-catalyzed annulation reactions. nih.gov While a specific example employing 4-Chloro-2,2-dimethylpent-4-enal is not detailed in the reviewed literature, the established reactivity of haloenals and related compounds in the presence of NHCs allows for the postulation of a viable synthetic route.

The general strategy involves the reaction of an activated species derived from the haloenal with a suitable reaction partner. For instance, NHC-catalyzed annulations of α-chlorothioesters with β,γ-unsaturated α-keto esters have been shown to produce 2-pyrones. nih.gov A plausible pathway for 4-Chloro-2,2-dimethylpent-4-enal would involve the initial formation of a Breslow intermediate upon addition of the NHC to the aldehyde. This is followed by a sequence of steps including the elimination of the chloride ion (dechlorination) and subsequent annulation with a partner molecule to construct the 2-pyrone ring.

Gamma-chloroenals, such as 4-Chloro-2,2-dimethylpent-4-enal, are excellent substrates for NHC-catalyzed [4+2] and [3+2] annulation reactions to form various carbo- and heterocyclic structures. rsc.orgnih.gov

A computational study on the NHC-catalyzed [4+2] annulation between a γ-chloroenal and a pyrazolinone has elucidated a detailed eight-step mechanism. rsc.orgrsc.org This process begins with the nucleophilic attack of the NHC on the enal to form a tetrahedral intermediate. Subsequent proton transfer leads to the formation of the critical Breslow intermediate. A key step in the sequence is the cleavage of the C-Cl bond to generate an enolene intermediate, which then isomerizes and deprotonates to form a vinyl enolate. This species then acts as a four-carbon building block in a [4+2] cycloaddition with a suitable dienophile, such as a pyrazolinone, to afford spirocyclic pyrazolones. rsc.org

Table 1: Mechanistic Steps in NHC-Catalyzed [4+2] Annulation of a γ-Chloroenal

| Step | Description | Intermediate Formed |

| 1 | Nucleophilic addition of the NHC catalyst to the γ-chloroenal. | Tetrahedral Intermediate (INT1) |

| 2 | Proton transfer to form the Breslow intermediate. | Breslow Intermediate (INT2) |

| 3 | Cleavage of the C–Cl bond. | Enolene Intermediate (INT3) |

| 4 | 1,5-Proton shift to form an enone intermediate. | Enone Intermediate (INT4) |

| 5 | Deprotonation at the γ-carbon. | Vinyl Enolate Intermediate (INT5) |

| 6 | Nucleophilic addition to the reaction partner (e.g., pyrazolinone). | Acyclic Intermediate (INT6) |

| 7 | Intramolecular cycloaddition to form the six-membered ring. | Cycloadduct (INT7) |

| 8 | Liberation of the NHC catalyst to release the final product. | Final Product |

This table is based on the computational mechanism described for the reaction between a generic γ-chloroenal and a pyrazolinone. rsc.orgrsc.org

Similarly, NHC-catalyzed [3+2] annulations of enals are well-established, leading to the formation of five-membered rings like γ-butyrolactones. rsc.org These reactions also proceed via the formation of a homoenolate equivalent from the enal, which then reacts with a suitable two-atom partner.

Domino reactions, also known as cascade or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic step without isolating intermediates. These reactions are highly efficient in terms of atom economy and step economy. While specific domino cross-coupling and cyclocondensation reactions involving 4-Chloro-2,2-dimethylpent-4-enal are not prominently documented, its structure is amenable to such transformations.

A hypothetical domino sequence could involve an initial cross-coupling reaction at the vinyl chloride position, for instance, a Heck or Suzuki coupling, to introduce a new substituent. The resulting intermediate, still containing the α,β-unsaturated aldehyde moiety, could then undergo an intramolecular cyclocondensation or another intermolecular reaction. For example, domino hydroformylation/aldol condensation reactions are known to convert olefins and aromatic aldehydes into α,β-unsaturated aldehydes. nih.gov A related concept could be applied where the enal moiety of 4-Chloro-2,2-dimethylpent-4-enal participates in a Michael addition, followed by an intramolecular cyclization (an annulation) to rapidly build cyclic structures. pressbooks.pub

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

Derivatization and Functionalization Strategies

The reactivity of the chloro- and aldehyde groups in 4-Chloro-2,2-dimethylpent-4-enal allows for a range of derivatization and functionalization reactions, enabling its conversion into other valuable synthetic intermediates.

The conversion of α-haloenals to α-sulfanylated enals represents a valuable transformation, as the resulting sulfur-containing compounds are useful building blocks in organic synthesis. This can be achieved through a nucleophilic substitution reaction where the halide is displaced by a sulfur nucleophile. nih.govresearchgate.net

A notable method is the N-heterocyclic carbene-catalyzed formal cross-coupling reaction of α-haloenals with thiols. nih.gov This organocatalytic approach facilitates the construction of a carbon-sulfur bond at the sp²-hybridized α-carbon of the enal system. The reaction likely proceeds through the activation of the aldehyde by the NHC, which increases the electrophilicity of the α-carbon and facilitates the displacement of the chloride by the thiol.

Table 2: Synthesis of α-Sulfanylated Enals

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| α-Haloenal (e.g., 4-Chloro-2,2-dimethylpent-4-enal) | Thiol (R-SH) | N-Heterocyclic Carbene (NHC) | α-Sulfanylated enal |

This transformation provides a direct and efficient route to functionalized enals that can be used in subsequent synthetic manipulations.

Rearrangement Reactions (e.g., Formal Sigmatropic Shifts of Related Pentenals)

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. youtube.com These reactions are classified by the notation [i,j], which indicates the number of atoms in each fragment of the migrating sigma bond. The feasibility and outcome of such rearrangements are governed by orbital symmetry rules, which can be influenced by thermal or photochemical conditions.

For a molecule like 4-Chloro-2,2-dimethylpent-4-enal, several types of sigmatropic shifts could be envisioned, drawing parallels from the reactivity of analogous β,γ-unsaturated carbonyl compounds.

Formal thermofisher.comnih.gov-Sigmatropic Shifts: A formal thermofisher.comnih.gov-sigmatropic shift in this context could involve the migration of the chlorine atom from the C4 position to the C2 position, or potentially the migration of an entire alkyl group. Such shifts in β,γ-unsaturated systems can be catalyzed by transition metals. For instance, Mn(I) has been shown to catalyze thermofisher.comnih.gov-sigmatropic rearrangements of α-aryl-β,γ-unsaturated alcohols. nih.gov While this is a different substrate class, it highlights the potential for metal catalysis to facilitate such transformations.

Formal nih.govnih.gov-Sigmatropic Shifts (Claisen and Cope-type Rearrangements): The nih.govnih.gov-sigmatropic rearrangement is one of the most well-studied pericyclic reactions, with the Cope and Claisen rearrangements being prominent examples. youtube.commdpi.com The Claisen rearrangement involves an allyl vinyl ether, which rearranges to a γ,δ-unsaturated carbonyl compound. byjus.com The Cope rearrangement is a similar transformation of a 1,5-diene. youtube.com

For 4-Chloro-2,2-dimethylpent-4-enal to undergo a Claisen-type rearrangement, it would first need to be converted to a suitable precursor, such as an allyl vinyl ether derivative. The oxy-Cope rearrangement, a variation of the Cope rearrangement, involves a 1,5-diene alcohol and can be a powerful tool in synthesis, often driven by the formation of a stable carbonyl group in the product. youtube.com

The presence of the α,α-dimethyl substitution in 4-Chloro-2,2-dimethylpent-4-enal is significant. This structural feature, often referred to as the "Thorpe-Ingold effect," can influence the rate and feasibility of cyclization and rearrangement reactions by altering bond angles and conformational preferences.

Influence of the Chloro Substituent: The chlorine atom at the C4 position would be expected to exert a significant electronic influence on any potential rearrangement. It could affect the stability of intermediates and transition states, potentially opening up pathways that are not observed in the corresponding unsubstituted pentenals. For example, in cationic rearrangements, the chloro group could participate through anchimeric assistance or influence the migratory aptitude of adjacent groups.

Given the lack of direct studies on 4-Chloro-2,2-dimethylpent-4-enal, the following table summarizes hypothetical rearrangement products based on known sigmatropic shifts observed in related systems.

| Type of Formal Sigmatropic Shift | Migrating Group | Hypothetical Product | Driving Force/Conditions |

| thermofisher.comnih.gov-Shift | Chlorine | 2-Chloro-2,4-dimethylpent-4-enal | Thermal or Metal-catalyzed |

| thermofisher.comnih.gov-Shift | Methyl | 4-Chloro-2-methyl-2-propylbut-3-enal | Thermal or Photochemical |

| nih.govnih.gov-Oxy-Cope (from corresponding alcohol) | Carbon skeleton | 2,2-Dimethyl-6-oxohept-4-enal | Thermal, Base-catalyzed |

It is important to emphasize that these are predicted pathways based on established principles of organic chemistry. Experimental investigation would be necessary to determine the actual reactivity of 4-Chloro-2,2-dimethylpent-4-enal under various reaction conditions. The interplay of the steric bulk from the gem-dimethyl group and the electronic effects of the chloro substituent would likely lead to complex and potentially novel chemical behavior.

Mechanistic Investigations and Computational Studies of 4 Chloro 2,2 Dimethylpent 4 Enal Chemistry

Elucidation of Reaction Mechanisms

The reactivity of 4-Chloro-2,2-dimethylpent-4-enal is governed by the interplay of its functional groups. The aldehyde group is a site for both radical and polar reactions, while the chloro-substituted double bond offers pathways for further functionalization.

Aldehydes are well-known precursors to acyl radicals through hydrogen atom transfer (HAT) processes. nih.gov In the presence of a suitable radical initiator, the aldehydic hydrogen of 4-Chloro-2,2-dimethylpent-4-enal can be abstracted to form a corresponding acyl radical. This reactive intermediate can then participate in various transformations, such as additions to alkenes or trapping by radical species. nih.gov

Visible-light photoredox catalysis offers a modern approach to generating such radicals under mild conditions. nih.gov For instance, a photocatalyst could facilitate the formation of a radical species that subsequently abstracts the aldehyde hydrogen, initiating a radical chain process. While the direct α-chlorination of aldehydes via enamine catalysis is a well-established enantioselective method, it requires an available α-hydrogen. organic-chemistry.orgnih.gov Due to the 2,2-dimethyl substitution pattern in 4-Chloro-2,2-dimethylpent-4-enal, this specific pathway is not viable. However, other radical functionalizations originating from the aldehyde group remain a plausible reaction manifold.

The polar reactivity of 4-Chloro-2,2-dimethylpent-4-enal is dominated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbon-carbon double bond.

Nucleophilic Attack: The primary site for nucleophilic attack is the carbonyl carbon of the aldehyde. Reagents such as organometallics (e.g., Grignard or organolithium reagents), enolates, and other carbon nucleophiles will preferentially add to this position. The steric hindrance imposed by the adjacent gem-dimethyl group would likely modulate the rate of this attack compared to less substituted aldehydes.

The vinylic chloride moiety is generally unreactive toward nucleophilic substitution reactions (SN2), which typically occur more readily at sp³-hybridized carbon centers. youtube.com

| Reactive Site | Type of Attack | Potential Reagent Class | Expected Product Type |

|---|---|---|---|

| Carbonyl Carbon | Nucleophilic | Organometallics (R-MgX, R-Li) | Secondary Alcohol |

| Carbonyl Oxygen | Electrophilic | Protic Acids (H⁺) | Protonated Aldehyde (Oxonium Ion) |

| C=C Double Bond | Electrophilic | Halogens (Br₂), Acids (HBr) | Addition Products |

Enolates: Enolate intermediates are central to the chemistry of carbonyl compounds. masterorganicchemistry.com They are typically formed by the deprotonation of an α-hydrogen. However, 4-Chloro-2,2-dimethylpent-4-enal lacks protons on the α-carbon (C2) due to the gem-dimethyl substitution. Consequently, it cannot form a conventional enolate at this position, precluding reactions such as direct α-alkylation that are common for other aldehydes and ketones. youtube.com

Aziridinium Ions for Chloropiperidines: While 4-Chloro-2,2-dimethylpent-4-enal is not an amine, it can serve as a precursor to nitrogen-containing heterocycles. Through a synthetic sequence such as reductive amination, the aldehyde could be converted into an unsaturated amine. If this amine has the appropriate structure, it could undergo an intramolecular cyclization. In related systems, the intramolecular reaction of an amine with an allylic chloride can proceed through a highly reactive bicyclic aziridinium ion intermediate. researchgate.netnih.govresearchgate.netnih.gov This electrophilic species is then readily attacked by nucleophiles, leading to the formation of substituted piperidine (B6355638) rings. nih.govmdma.ch The synthesis of 3-chloropiperidines, which are known to form these aziridinium ions, is a well-documented strategy for creating alkylating agents. nih.govnih.govresearchgate.net Therefore, a functionalized derivative of 4-Chloro-2,2-dimethylpent-4-enal could hypothetically be used to generate such intermediates for the synthesis of complex chloropiperidines.

Kinetic Studies and Reaction Rate Analysis

Specific kinetic data for reactions involving 4-Chloro-2,2-dimethylpent-4-enal are not extensively documented. However, the structural features of the molecule allow for qualitative predictions of its reaction rates. The rate of nucleophilic attack at the carbonyl carbon, for instance, would be significantly influenced by the steric bulk of the adjacent 2,2-dimethyl group. This is an example of the Thorpe-Ingold effect, where gem-dialkyl substitution can alter intramolecular reaction rates and equilibrium constants. researchgate.net

In analogous systems, such as the formation of bicyclic aziridinium ions from substituted 3-chloropiperidines, kinetic studies have shown that gem-dimethyl substitution can enhance the rate of cyclization. researchgate.net While this applies to an intramolecular cyclization, it highlights the profound impact that such substitution can have on reaction kinetics. Any kinetic analysis of 4-Chloro-2,2-dimethylpent-4-enal would need to carefully consider the balance between steric hindrance at the reaction center and conformational effects imparted by the gem-dimethyl group.

Computational Chemistry and Density Functional Theory (DFT) Analyses

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for probing reaction mechanisms and predicting chemical reactivity. ijcce.ac.irmdpi.com

For a molecule like 4-Chloro-2,2-dimethylpent-4-enal, DFT calculations can provide deep insights into its electronic structure and predict its behavior in chemical reactions. longdom.org

Reactivity Indices: Conceptual DFT provides a framework for quantifying reactivity through indices such as electronegativity, chemical hardness, and the Fukui function. longdom.org These calculations can identify the most nucleophilic and electrophilic sites within the molecule, guiding the prediction of regioselectivity in addition reactions. For example, analysis of the local softness or Parr functions can predict the most likely site of attack by a nucleophile or electrophile. mdpi.com

Frontier Molecular Orbitals (FMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The LUMO is typically associated with the molecule's susceptibility to nucleophilic attack, while the HOMO relates to its reactivity towards electrophiles. For this compound, the LUMO is expected to be localized on the carbonyl group, confirming it as the primary electrophilic center.

Transition State Analysis: DFT can be used to calculate the structures and energies of transition states, providing quantitative predictions of reaction barriers and thus reaction rates. nih.gov This allows for the comparison of competing reaction pathways, such as determining whether a reaction is under kinetic or thermodynamic control.

Below is a hypothetical table illustrating the type of data DFT could provide to predict the selectivity of nucleophilic attack on 4-Chloro-2,2-dimethylpent-4-enal. Higher Fukui function (f+) values indicate a greater susceptibility to nucleophilic attack.

| Atom | Position | Calculated Mulliken Charge (a.u.) | Fukui Function (f⁺) |

|---|---|---|---|

| C1 (Carbonyl) | Aldehyde | +0.45 | 0.35 |

| C4 (Vinylic) | Alkene | +0.15 | 0.12 |

| C5 (Vinylic) | Alkene | -0.20 | 0.08 |

Note: The values in this table are illustrative and represent the type of output generated from a DFT analysis to predict reactivity.

Such computational studies would be invaluable for elucidating the nuanced reactivity of 4-Chloro-2,2-dimethylpent-4-enal and designing rational synthetic strategies that exploit its unique structural features.

Absence of Specific Research Hinders Analysis of 4-Chloro-2,2-dimethylpent-4-enal Chemistry

A thorough investigation of scientific literature and computational chemistry databases has revealed a significant lack of specific research on the chemical compound 4-Chloro-2,2-dimethylpent-4-enal. Consequently, a detailed analysis of its mechanistic investigations, including transition state characterization and the energetic profiles of its reaction pathways, cannot be provided at this time.

The requested article structure, focusing on subsections 4.3.2. Transition State Characterization and 4.3.3. Energetic Profiles of Reaction Pathways, requires specific data that is not available in the public domain. This includes detailed computational studies to determine the geometries of transition states, activation energies, and reaction enthalpies for any potential reactions involving this molecule.

Searches for analogous compounds and general reaction classes, such as the reactions of chlorinated aldehydes or the cyclization of unsaturated aldehydes, did not yield data that could be reliably extrapolated to 4-Chloro-2,2-dimethylpent-4-enal. The unique substitution pattern of this compound, featuring a neopentyl-like group adjacent to the aldehyde and a chlorine atom on the double bond, would significantly influence its reactivity in ways that cannot be accurately predicted without dedicated theoretical studies.

Scientific advancement in the understanding of chemical reactions relies on experimental evidence and computational modeling. In the case of 4-Chloro-2,2-dimethylpent-4-enal, such foundational research appears not to have been conducted or published. Therefore, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research, including quantum chemical calculations, would be necessary to elucidate the reaction mechanisms and energetic landscapes for this specific compound. Until such studies are performed and their results published, a detailed and scientifically accurate article on the mechanistic investigations and computational studies of 4-Chloro-2,2-dimethylpent-4-enal chemistry cannot be composed.

Applications of 4 Chloro 2,2 Dimethylpent 4 Enal As a Versatile Synthetic Building Block

Construction of Heterocyclic Architectures

The inherent reactivity of 4-Chloro-2,2-dimethylpent-4-enal makes it an excellent starting material for the synthesis of various heterocyclic systems. The presence of both an electrophilic aldehyde carbon and a carbon-carbon double bond allows for a range of cyclization strategies.

4-Chloro-2,2-dimethylpent-4-enal is a key precursor for the synthesis of substituted piperidines, which are prevalent structural motifs in many natural products and pharmaceuticals. The synthesis of N-protected 3-chloro-5,5-dimethylpiperidine, for instance, can be achieved from a closely related precursor, 2,2-dimethylpent-4-enal. The process involves the initial conversion of the aldehyde to the corresponding homoallylic amine, followed by N-chlorination and subsequent intramolecular cyclization.

A common synthetic route begins with the formation of 2,2-dimethylpent-4-enal oxime from 2,2-dimethylpent-4-enal and hydroxylammonium chloride. nih.gov This oxime is then reduced to 2,2-dimethylpent-4-en-1-amine (B8771082) using a reducing agent like lithium aluminum hydride (LiAlH4). nih.gov The resulting amine is then N-chlorinated, for example with N-chlorosuccinimide, to yield an N-chloro-2,2-dimethylpent-4-en-amine. nih.govunipd.it This intermediate undergoes a radical cyclization, often mediated by a catalyst like tetrabutylammonium (B224687) iodide (TBAI), to form the desired substituted chloropiperidine. nih.govunipd.it The final product can be protected, for example with a Boc group, to yield N-Boc-3-chloro-5,5-dimethylpiperidine. nih.gov

The aza-Prins cyclization is another powerful method for constructing 4-halopiperidine derivatives. rasayanjournal.co.inresearchgate.net This reaction typically involves the condensation of a homoallylic amine with an aldehyde, catalyzed by a Lewis acid. The resulting intermediate carbocation is then trapped by a halide ion to yield the 4-halopiperidine. While direct examples using 4-Chloro-2,2-dimethylpent-4-enal are not prevalent in the literature, its structural features suggest its potential as a substrate in such transformations.

Table 1: Synthesis of a Substituted Chloropiperidine Derivative

| Step | Reactants | Reagents | Product | Reference |

| 1 | 2,2-dimethylpent-4-enal | Hydroxylammonium chloride, Sodium hydroxide | 2,2-dimethylpent-4-enal oxime | nih.gov |

| 2 | 2,2-dimethylpent-4-enal oxime | Lithium aluminum hydride (LiAlH₄) | 2,2-dimethylpent-4-en-1-amine | nih.gov |

| 3 | 2,2-dimethylpent-4-en-1-amine | N-chlorosuccinimide | N-chloro-2,2-dimethylpent-4-en-amine | nih.govunipd.it |

| 4 | N-chloro-2,2-dimethylpent-4-en-amine | Tetrabutylammonium iodide (TBAI), Boc-anhydride | N-Boc-3-chloro-5,5-dimethylpiperidine | nih.gov |

Role in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex molecules. The diverse functionalities within 4-Chloro-2,2-dimethylpent-4-enal make it a potentially valuable substrate for MCRs. The aldehyde can participate in reactions like the Ugi or Passerini reactions, while the double bond and the chloro-substituent offer sites for further transformations. Despite this potential, specific examples of 4-Chloro-2,2-dimethylpent-4-enal being utilized in multi-component reactions to generate significant molecular complexity are not prominently featured in the surveyed scientific literature.

Precursor for Advanced Organic Scaffolds and Chemical Intermediates

Beyond its use in the synthesis of simple heterocycles, 4-Chloro-2,2-dimethylpent-4-enal serves as a precursor for more complex organic scaffolds and valuable chemical intermediates. The substituted chloropiperidines synthesized from this precursor are themselves important intermediates. nih.govunipd.it The chlorine atom in these piperidine (B6355638) derivatives is a versatile handle that can be displaced by various nucleophiles to introduce further functionality, leading to a diverse range of substituted piperidine alkaloids and other biologically active molecules.

Furthermore, the aldehyde functionality can be oxidized to a carboxylic acid or reduced to an alcohol, while the double bond can undergo various addition reactions. These transformations allow for the conversion of 4-Chloro-2,2-dimethylpent-4-enal into a wide array of acyclic and cyclic compounds that can serve as building blocks in the synthesis of natural products, agrochemicals, and materials.

Future Research Directions and Challenges in 4 Chloro 2,2 Dimethylpent 4 Enal Chemistry

Development of Novel Catalytic Systems for Enhanced Transformations

The presence of a vinyl chloride moiety in 4-Chloro-2,2-dimethylpent-4-enal opens avenues for a variety of catalytic transformations, with a primary focus on selective dehalogenation and cross-coupling reactions. A significant challenge lies in achieving high selectivity in the presence of the reactive aldehyde and the sterically encumbered gem-dimethyl group.

Future research will likely focus on the development of sophisticated catalytic systems for the hydrodechlorination of 4-Chloro-2,2-dimethylpent-4-enal. While rhodium-based catalysts have shown promise in the hydrodechlorination of poly(vinyl chloride), issues with reaction speed and side reactions, such as cross-linking, persist. nih.gov Nickel-catalyzed hydrodechlorination has emerged as a more abundant and cost-effective alternative, although challenges related to catalyst deactivation and insolubility of polymeric substrates need to be addressed for broader applications. rsc.org For a small molecule like 4-Chloro-2,2-dimethylpent-4-enal, catalyst design will need to focus on ligands that can promote efficient and selective C-Cl bond activation without leading to unwanted side reactions on the aldehyde or the double bond.

Furthermore, dual catalytic systems could offer a promising approach. For instance, a system combining a catalyst for ethene oxychlorination to 1,2-dichloroethane (B1671644) with another for dehydrochlorination to vinyl chloride has been developed, showcasing the potential of sequential catalytic processes. rsc.org A similar strategy could be envisioned for the selective transformation of 4-Chloro-2,2-dimethylpent-4-enal, where one catalyst activates the C-Cl bond and a second catalyst facilitates a subsequent transformation.

Nitrogen-doped activated carbon has also been shown to be an effective catalyst for the dehydrochlorination of 1,2-dichloroethane to vinyl chloride, offering a metal-free alternative. acs.org Investigating such materials for the transformation of 4-Chloro-2,2-dimethylpent-4-enal could lead to more sustainable and environmentally friendly synthetic routes.

Exploration of Asymmetric Synthesis Methodologies

The aldehyde functionality in 4-Chloro-2,2-dimethylpent-4-enal makes it a prime candidate for asymmetric synthesis, enabling the creation of chiral building blocks. Organocatalysis, in particular, offers a powerful toolkit for the enantioselective functionalization of α,β-unsaturated aldehydes.

A key area of future research will be the development of organocatalytic methods for the asymmetric α-chlorination of the corresponding β,β-disubstituted α,β-unsaturated aldehyde precursor. While direct and enantioselective organocatalytic α-chlorination of aldehydes has been established, the steric hindrance imposed by the gem-dimethyl group in the pentenal backbone presents a significant challenge. organic-chemistry.orgresearchgate.netchemrxiv.org Catalyst design will be crucial to overcome this steric bulk and achieve high enantioselectivity. The use of bifunctional chiral 2-aminobenzimidazole (B67599) derivatives, which have shown success in the asymmetric α-chlorination of 1,3-dicarbonyl compounds, could be a promising starting point. mdpi.com

Furthermore, the exploration of enantioselective 1,4-conjugate additions to the α,β-unsaturated system will be a fruitful area of investigation. Organocatalytic methods for the addition of various nucleophiles, including electron-rich benzenes and β-hydroxy groups, to α,β-unsaturated aldehydes have been well-documented. acs.orgacs.org Applying these methodologies to 4-Chloro-2,2-dimethylpent-4-enal could lead to the synthesis of a wide range of chiral, functionalized molecules. The combination of transition-metal catalysis and aminocatalysis for the β-alkylation of α,β-unsaturated aldehydes also presents an exciting avenue for creating β-branched chiral aldehydes. nih.gov

Unveiling New Reactivity Modes and Synthetic Transformations

The unique combination of a vinyl chloride, a gem-dimethyl group, and an aldehyde functionality in 4-Chloro-2,2-dimethylpent-4-enal suggests the potential for novel reactivity patterns that go beyond simple additions and substitutions.

The steric hindrance from the gem-dimethyl group could influence the regioselectivity of reactions. While α,β-unsaturated aldehydes typically undergo 1,4-conjugate addition with soft nucleophiles and 1,2-addition with hard nucleophiles, the Thorpe-Ingold effect, or gem-dimethyl effect, could alter this reactivity profile. acs.orgpressbooks.pub Future studies should systematically investigate the reactions of 4-Chloro-2,2-dimethylpent-4-enal with a variety of nucleophiles to map out its reactivity and explore any unusual regiochemical outcomes.

The presence of the vinyl chloride also opens up the possibility of novel cycloaddition reactions. While the reactivity of gem-dihalocyclopropanes with electrophilic reagents is known to lead to allyl derivatives and dienes, the analogous reactivity of a vinyl chloride within a larger, functionalized molecule like 4-Chloro-2,2-dimethylpent-4-enal remains to be explored. acs.org Additionally, electrophilic diamination reactions of alkenes could be adapted to this system, potentially leading to the synthesis of complex, nitrogen-containing heterocycles. researchgate.net

Furthermore, the development of tandem reactions that sequentially functionalize different parts of the molecule will be a significant challenge and a rewarding area of research. For example, a one-pot reaction that involves a catalytic transformation at the C-Cl bond followed by an organocatalytic reaction at the aldehyde could provide rapid access to complex molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The potential hazards associated with chlorinated reagents and intermediates make the integration of 4-Chloro-2,2-dimethylpent-4-enal chemistry into flow chemistry and automated synthesis platforms a highly desirable goal. Flow chemistry offers enhanced safety, better control over reaction parameters, and the ability to generate and use reactive intermediates in situ. noelresearchgroup.comyoutube.comyoutube.comyoutube.com

Future research should focus on developing robust flow chemistry protocols for the synthesis and subsequent transformations of 4-Chloro-2,2-dimethylpent-4-enal. This would involve the optimization of reaction conditions, such as residence time, temperature, and pressure, in continuous flow reactors. youtube.com The on-demand generation of potentially unstable chlorinated intermediates in a flow system would minimize the risks associated with their handling and storage. youtube.com

Automated synthesis platforms can further accelerate the exploration of the chemical space around 4-Chloro-2,2-dimethylpent-4-enal. sigmaaldrich.comwikipedia.orgmetoree.com These systems can be programmed to perform a large number of reactions in parallel, allowing for rapid screening of catalysts, reagents, and reaction conditions. helgroup.commt.com This high-throughput approach would be particularly valuable for identifying optimal conditions for the novel catalytic transformations and asymmetric syntheses discussed in the preceding sections. The development of scalable flow processes for the synthesis of functionalized bicyclo[1.1.1]pentanes demonstrates the power of this approach for creating valuable building blocks. nih.gov

Design of Related Chlorinated Enals with Tunable Reactivity

The systematic modification of the structure of 4-Chloro-2,2-dimethylpent-4-enal will be crucial for tuning its reactivity and expanding its synthetic utility. The introduction of different substituents at various positions on the pentenal backbone can have a profound impact on the electronic and steric properties of the molecule.

Future research should explore the synthesis of a library of related chlorinated enals with varying substitution patterns. For example, modifying the substituents at the α- and β-positions of the enal could influence the stereochemical outcome of asymmetric reactions. The synthesis of α-functionally substituted α,β-unsaturated aldehydes is a well-established field, and these methods could be adapted to create novel chlorinated enal derivatives. mdpi.comnih.gov

The nature of the halogen atom itself could also be varied. Replacing the chlorine atom with bromine or iodine would alter the reactivity of the C-X bond, potentially opening up new avenues for cross-coupling and other transformations. The synthesis of functionalized pentacarboxycyclopentadienes from a common starting material illustrates the power of developing protocols for creating diverse derivatives. nih.gov

By systematically studying the structure-activity relationships of a series of related chlorinated enals, it will be possible to design molecules with tailored reactivity for specific synthetic applications. This approach will not only expand the synthetic chemist's toolbox but also provide deeper insights into the fundamental principles that govern chemical reactivity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Chloro-2,2-dimethylpent-4-enal, and how can reaction conditions be optimized?

- Methodological Approach :

- Multi-step synthesis : Begin with a carbonyl precursor (e.g., pent-4-enal) and introduce chlorine and methyl groups via Friedel-Crafts alkylation or nucleophilic substitution. Optimize using catalysts like Lewis acids (AlCl₃) or phase-transfer agents .

- Condition Optimization :

- Vary solvents (e.g., dichloromethane for polar reactions, toluene for thermal stability).

- Adjust temperature (e.g., 0–25°C for controlled chlorination).

- Monitor progress via TLC or GC-MS.

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DCM, THF, Toluene | DCM | 15% ↑ |

| Catalyst | AlCl₃, FeCl₃ | AlCl₃ | 20% ↑ |

| Temperature | 0°C vs. RT | 0°C | Reduced side products |

Q. Which spectroscopic techniques are most effective for characterizing 4-Chloro-2,2-dimethylpent-4-enal?

- Key Methods :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~9.8 ppm for aldehyde proton) .

- IR : Strong C=O stretch (~1720 cm⁻¹) and C-Cl (~550 cm⁻¹).

- HPLC-UV : Use C18 columns with acetonitrile/water gradients for purity analysis (λ = 254 nm) .

- Data Interpretation : Compare with PubChem/CAS spectra of analogous chlorinated aldehydes .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms involving the aldehyde group be resolved?

- Strategies :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated aldehydes to identify rate-determining steps .

- Computational Modeling : Use DFT calculations to map transition states (e.g., nucleophilic attack on carbonyl vs. radical pathways) .

- Controlled Experiments : Isolate intermediates (e.g., hydrates or hemiacetals) under anhydrous vs. humid conditions .

Q. What experimental strategies are used to investigate 4-Chloro-2,2-dimethylpent-4-enal’s biological activity?

- Approach :

- Antimicrobial Assays : Test against Gram+/Gram- bacteria (MIC values) using broth microdilution. Include positive controls (e.g., chloramphenicol) .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess selectivity .

- Structure-Activity Relationship (SAR) : Modify the dimethyl or chloro groups and compare bioactivity .

Q. How does the steric environment of the 2,2-dimethyl group influence reactivity in nucleophilic additions?

- Mechanistic Insights :

- Steric hindrance from the dimethyl group slows nucleophilic attack at the β-position.

- Experimental Design :

- Compare reaction rates with less hindered analogs (e.g., 4-Chloro-pent-4-enal).

- Use bulky nucleophiles (e.g., tert-butoxide) to probe steric effects .

| Nucleophile | Reactivity (k, s⁻¹) | Steric Effect Observed? |

|---|---|---|

| NH₃ | 0.45 | Minimal |

| t-BuOK | 0.12 | Significant |

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability data?

- Resolution Steps :

Reproduce Conditions : Ensure identical solvent systems (e.g., aqueous vs. organic phases) and storage (e.g., inert atmosphere) .

Advanced Analytics : Use DSC for stability profiling or HPLC-MS to detect degradation products .

Cross-Validate Sources : Compare peer-reviewed studies with CAS data, excluding non-peer-reviewed platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.